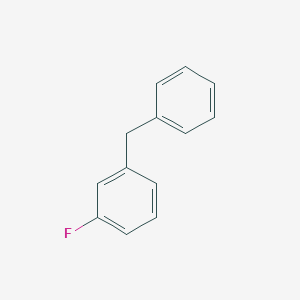

1-Benzyl-3-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJVVMNLYVCJCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164350 | |

| Record name | Benzene, 1-fluoro-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496-00-0 | |

| Record name | Benzene, 1-fluoro-3-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-fluoro-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 3 Fluorobenzene and Its Congeners

Direct Synthetic Routes to 1-Benzyl-3-fluorobenzene

Direct methods focus on creating the target molecule in a single key step, typically by forming the bond between the fluorinated benzene (B151609) ring and the benzyl (B1604629) group.

Catalytic benzylation, particularly through Friedel-Crafts type reactions, is a foundational approach for synthesizing this compound. The traditional Friedel-Crafts alkylation of fluorobenzene (B45895) with a benzyl halide can be catalyzed by Lewis acids. However, to overcome the often harsh conditions and lack of selectivity associated with classic Friedel-Crafts reactions, newer methods have been developed. One innovative approach utilizes a selective activation of an N-methyl hydroxamic acid leaving group with boron trifluoride etherate (BF₃•OEt₂), which allows the benzylation of deactivated aromatic compounds to proceed under cleaner and more selective conditions. ethz.ch

Other catalytic systems have also proven effective. For instance, hafnium(IV) triflate and bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) have been successfully used to catalyze the acylation of fluorobenzene, a related reaction that demonstrates the viability of using advanced catalysts for functionalizing the fluorobenzene ring. researchgate.net A titanium-based system, using TiCl₄, has also been employed to mediate the benzylation of arenes with benzylic alcohols. rsc.org Furthermore, borane-catalyzed methods have shown high efficiency in the arylation of C(sp³)–F bonds, and in a related reaction, the arylation of benzyl fluoride (B91410) with fluorobenzene yielded 1-benzyl-4-fluorobenzene (B1297707), showcasing the potential of borane (B79455) catalysis in forming the benzyl-aryl bond, albeit with different regioselectivity. ed.ac.uk

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| BF₃•OEt₂ | Arene and Benzyl N-methyl hydroxamic acid | Selective activation of leaving group, cleaner reaction, avoids highly reactive carbocations. | ethz.ch |

| TiCl₄ | Arene and Benzylic alcohol | Mediates benzylation using alcohols as the electrophile. | rsc.org |

| H-B-9-BBN (catalyst), HBpin (turnover) | Fluorobenzene and Benzyl fluoride | Catalytic C-F bond functionalization; produced 1-benzyl-4-fluorobenzene isomer. | ed.ac.uk |

| Bi(OTf)₃ or Hf(OTf)₄ | Fluorobenzene and Acyl chloride | Demonstrates effective catalytic Friedel-Crafts acylation of deactivated fluorobenzene. | researchgate.net |

Direct C-H activation presents a modern and efficient strategy for the synthesis of benzylated fluorobenzenes. This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond on the fluorobenzene ring into a C-C bond with a benzyl group. However, controlling the regioselectivity (ortho, meta, or para) of C-H activation on a simple monosubstituted ring like fluorobenzene is a significant challenge. researchgate.net

Precursor-Based Synthesis of 3-Fluorobenzene Derivatives

These methods involve the use of fluorobenzene rings that have been pre-functionalized with other groups, which are then converted to introduce the final benzyl moiety.

Halogenated fluorobenzenes are versatile precursors for synthesis. These intermediates, such as those containing bromine or chlorine in addition to fluorine, allow for the introduction of a benzyl group through cross-coupling or nucleophilic substitution reactions. For example, a compound like 2-bromo-4-chloro-1-fluorobenzene (B162908) serves as a building block where the different halogens can be selectively targeted for further reactions. ontosight.ai

A specific synthetic example is the preparation of benzyl 3-bromo-5-fluorophenyl ether. This was achieved by reacting 1-bromo-3,5-difluorobenzene (B42898) with benzyl alcohol in the presence of sodium hydride. prepchem.com Although this creates an ether linkage rather than a direct C-C bond, it illustrates the principle of using a halogenated fluorobenzene as a substrate. Similarly, the synthesis of 2-(benzyloxy)-5-bromo-1-chloro-3-fluorobenzene (B6307814) involves reacting a phenolic derivative with benzyl bromide, showcasing a Williamson ether synthesis approach on a halogenated fluorobenzene scaffold. smolecule.com To form this compound itself, a similar strategy could be envisioned using an appropriate Grignard or organolithium reagent derived from a bromo- or iodo-fluorobenzene, which would then react with a benzyl halide.

A well-documented example of precursor-based synthesis is the formation of N¹-Benzyl-2-fluorobenzene-1,4-diamine. This compound is typically synthesized through a nucleophilic substitution reaction. The process generally involves reacting 2-fluorobenzene-1,4-diamine (B84049) with a benzyl halide, such as benzyl chloride. The reaction is facilitated by a base, with potassium carbonate (K₂CO₃) being commonly used, in a polar aprotic solvent like dimethylformamide (DMF). The amino group of the diamine acts as the nucleophile, displacing the halide on the benzyl group to form the N-benzyl bond. Careful control of reaction conditions is necessary to ensure regioselectivity and avoid over-alkylation.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Fluorobenzene-1,4-diamine | Benzyl chloride | K₂CO₃, DMF | N¹-Benzyl-2-fluorobenzene-1,4-diamine |

Multi-Step Synthesis of Complex this compound Derivatives

The synthesis of more complex molecules that incorporate the this compound scaffold requires multi-step synthetic sequences. The strategic order of reactions is critical to ensure the correct placement of substituents on the aromatic ring. libretexts.orglumenlearning.com For instance, when building a substituted aromatic compound, meta-directing groups must be introduced before ortho/para-directing groups if a meta relationship between final substituents is desired. lumenlearning.com

Several classes of complex heterocyclic compounds containing fluorinated and benzylated phenyl rings have been synthesized, illustrating the types of transformations involved.

Pyrazoles and Chromones: A series of novel 2-(1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-7-fluoro-4H-chromen-4-ones were synthesized through a multi-step process. The synthesis began with the Vilsmeier-Haack reaction to create a pyrazole-carbaldehyde intermediate, which was then condensed with a fluorinated ketone and subsequently cyclized to form the final complex chromone (B188151) structure. rkmmanr.org

Piperidones: The compound (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one was synthesized via a condensation reaction between 1-benzyl-4-piperidone and 2-fluorobenzaldehyde (B47322) in the presence of ammonium (B1175870) acetate (B1210297) in ethanol. nih.gov

Indoles and Thiazoles: Complex derivatives like 2-(1H-Indol-3-yl)thiazoles can be assembled through multi-step continuous flow synthesis, involving sequential reactions such as Hantzsch thiazole (B1198619) synthesis and Fischer indole (B1671886) synthesis. nih.gov Other substituted indole derivatives have been prepared by first creating a 1-benzyl-indole core, which is then further functionalized through reactions on the indole ring. researchgate.net

These examples demonstrate that the this compound moiety can be either constructed as part of a larger synthetic sequence or used as a pre-formed building block that is incorporated into a more complex molecular architecture.

Vilsmeier-Haack Reaction in Pyrazole-Chromone Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. While direct synthesis of this compound using this reaction is not the primary application, it is instrumental in the synthesis of pyrazole (B372694) and chromone scaffolds, which can be considered congeners or precursors to more complex molecules incorporating the this compound moiety.

The reaction typically employs a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This electrophilic species then attacks an electron-rich substrate.

In the context of pyrazole synthesis, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto a pyrazole ring, which can then be further functionalized. For example, the reaction of acetophenones with the Vilsmeier reagent can lead to the formation of β-chlorovinyl aldehydes. These intermediates can then be reacted with hydrazines to yield pyrazole-4-carbaldehydes.

Similarly, in chromone synthesis, the Vilsmeier-Haack reaction can be applied to activated phenolic precursors. The resulting formylated product can then undergo intramolecular cyclization to form the chromone ring system. The reaction conditions, such as solvent and temperature, can be optimized to improve yields and selectivity. For instance, the use of solvents like 1,2-dichloroethane (B1671644) or DMF can influence the reaction outcome.

A study on the synthesis of pyrazole-appended chromones utilized a multi-step pathway where the Vilsmeier-Haack reaction was a key step. The reaction of 2-hydroxyacetophenone (B1195853) with the Vilsmeier reagent (POCl₃/DMF) afforded a β-chloro-α,β-unsaturated aldehyde. This intermediate was then cyclized with substituted hydrazines to yield the final pyrazole-chromone products.

Table 1: Examples of Vilsmeier-Haack Reaction Conditions

| Reactant | Reagents | Solvent | Product Type |

| Acyl-hydrazones | Vilsmeier Reagent | Dichloromethane | 5-chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes |

| 2-Hydroxyacetophenones | POCl₃/DMF | - | 3-(1H-pyrazol-4-yl)-4H-chromen-4-ones |

| Acetophenones | Vilsmeier Reagent | DMF | β-chlorovinyl aldehydes |

Cyclization and Condensation Reactions

Cyclization and condensation reactions are fundamental strategies for the synthesis of a wide array of heterocyclic compounds that can be considered congeners of this compound. These reactions involve the formation of new rings and the joining of two or more molecules, often with the elimination of a small molecule like water.

One prominent example is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group. This reaction is often followed by a Michael addition and subsequent cyclization to form various heterocyclic systems. For instance, the reaction of 4-oxo-4H-chromene-3-carbaldehyde with an active methylene compound like malononitrile, in the presence of a base such as piperidine (B6355638), can lead to the formation of fused heterocyclic systems.

Another important class of reactions is the intramolecular cyclization of appropriately substituted precursors. For example, a suitably functionalized diaryl ether or a related open-chain compound can be cyclized to form a dibenzofuran (B1670420) or a similar heterocyclic core structure. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in these transformations.

In the synthesis of pyrazole-containing chromones, a key step often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For example, the reaction of a β-chlorovinyl aldehyde, derived from a Vilsmeier-Haack reaction, with a substituted hydrazine leads to the formation of the pyrazole ring through a cyclocondensation process.

Multicatalytic Approaches for Pyrrole (B145914) Synthesis

The synthesis of pyrroles, another important class of heterocyclic compounds, can be achieved through multicatalytic, one-pot reactions. These approaches offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. A notable example is the gold and piperidine-catalyzed three-component synthesis of substituted pyrroles.

This methodology involves the reaction of an alkyne, an aldehyde, and an amine. The reaction proceeds through a cascade of catalytic cycles. Initially, the gold catalyst activates the alkyne for nucleophilic attack. Simultaneously, piperidine catalyzes the formation of an enamine from the aldehyde and the amine. The enamine then acts as a nucleophile, attacking the gold-activated alkyne. This is followed by a series of steps including isomerization and cyclization to afford the final pyrrole product.

The versatility of this method allows for the synthesis of a wide range of substituted pyrroles by varying the starting materials. For instance, using a primary amine, an aldehyde, and a terminal alkyne, a variety of N-alkyl or N-aryl pyrroles can be synthesized. While a direct synthesis of this compound is not the target, this methodology can be adapted to synthesize pyrroles bearing benzyl and fluorophenyl substituents, which are structural congeners.

Table 2: Components of the Multicatalytic Pyrrole Synthesis

| Component | Role | Example |

| Alkyne | Electrophilic partner | Phenylacetylene |

| Aldehyde | Carbonyl component for enamine formation | Benzaldehyde |

| Amine | Nucleophilic partner and enamine precursor | Aniline |

| Gold Catalyst | Lewis acid for alkyne activation | AuCl₃ |

| Piperidine | Organocatalyst for enamine formation | Piperidine |

Asymmetric Catalytic Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. While this compound itself is achiral, the principles of asymmetric catalysis are crucial for the synthesis of its chiral congeners, where a stereocenter is present.

One relevant example is the asymmetric transfer hydrogenation of prochiral ketones. This reaction, often catalyzed by chiral ruthenium or rhodium complexes, can produce chiral alcohols with high enantioselectivity. For instance, the asymmetric reduction of a ketone precursor bearing a benzyl group and a fluorophenyl group would lead to a chiral alcohol congener of this compound.

Another important asymmetric transformation is the palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a chiral palladium complex. By carefully selecting the chiral ligand, it is possible to control the stereochemistry of the newly formed C-C or C-N bond.

A study has demonstrated the use of a chiral palladacycle complex in the asymmetric synthesis of P-stereogenic compounds. This type of catalysis can be applied to the synthesis of chiral organophosphorus compounds, which may incorporate structural motifs related to this compound.

In Situ Generation of Reactive Intermediates in Synthetic Pathways

The in situ generation of reactive intermediates is a common strategy in organic synthesis to handle unstable or hazardous species. This approach avoids the need for isolation and purification of the intermediate, often leading to more efficient and safer reaction protocols.

A prime example is the generation of the Vilsmeier reagent, as discussed earlier. The highly reactive chloroiminium ion is formed in the reaction flask immediately before its reaction with the substrate. This is crucial for the successful formylation of various compounds.

Another important class of in situ generated intermediates are nitrilimines. These can be generated from the thermolysis of 2,5-disubstituted tetrazoles or by the base-induced dehydrohalogenation of hydrazonoyl halides. Once formed, these 1,3-dipoles can readily undergo cycloaddition reactions with various dipolarophiles to yield five-membered heterocyclic rings such as pyrazoles. For example, the reaction of a nitrilimine with an alkyne will produce a pyrazole derivative. This method provides a versatile route to pyrazoles with a wide range of substituents, potentially including benzyl and fluorophenyl groups.

The use of solid-supported reagents can also facilitate the in situ generation of reactive species. For instance, a polymer-supported base can be used to generate a reactive intermediate, which then reacts with a substrate in solution. This simplifies the work-up procedure as the reagent can be easily removed by filtration.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Electrophilic Aromatic Substitution Reactivity of Fluorinated Benzene (B151609) Rings

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene and its derivatives. In fluorinated benzene rings, the fluorine atom's electronic effects are a determining factor in both the reaction rate and the regioselectivity of the substitution.

The reactivity of a fluorinated benzene ring in EAS reactions is controlled by a delicate balance between two opposing electronic effects of the fluorine substituent: the inductive effect (-I) and the resonance effect (+M or +R). wikipedia.org

Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect. nih.gov This effect pulls electron density away from the aromatic ring through the sigma bond, making the ring less nucleophilic and thus deactivating it towards electrophilic attack compared to benzene. This deactivation is more pronounced than that of other halogens. nih.gov

Resonance Effect (+R): Despite its high electronegativity, the fluorine atom possesses lone pairs of electrons in its 2p orbitals, which can be delocalized into the aromatic π-system through resonance. nih.govnih.gov This donation of electron density, known as a positive mesomeric or resonance effect, increases the electron density at the ortho and para positions of the ring. This effect partially counteracts the strong inductive withdrawal. wikipedia.org

The directing effect of substituents in EAS reactions is determined by which effect, inductive or resonance, dominates in stabilizing the intermediate carbocation (the arenium ion or σ-complex). rsc.org For the fluorine atom, the resonance effect, which donates electron density to the ortho and para positions, is the primary determinant of regioselectivity.

The resonance structures of the arenium ion formed during electrophilic attack show that the positive charge can be delocalized onto the fluorine atom when the attack occurs at the ortho or para positions. This delocalization provides additional stability to these intermediates compared to the intermediate formed from meta attack, where the positive charge cannot be delocalized onto the fluorine atom. rjpn.org

Consequently, the fluorine atom is an ortho, para-director . acs.org However, due to the strong deactivating inductive effect at the nearby ortho position, para substitution is strongly favored. wikipedia.orgacs.org For instance, the nitration of fluorobenzene (B45895) yields approximately 86-90% para-nitrofluorobenzene and only 13% ortho-nitrofluorobenzene, with minimal meta product formation. researchgate.net

In the case of 1-Benzyl-3-fluorobenzene , both substituents influence the position of the incoming electrophile.

The fluorine atom at position 3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

The benzyl (B1604629) group at position 1 is a weak activator and also an ortho, para-director, directing incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4).

Since both groups direct the electrophile to the same positions (C2, C4, and C6), they work in concert to determine the regiochemical outcome. The final product distribution will depend on the specific electrophile and reaction conditions, taking into account both electronic and steric factors.

Table 1: Regioselectivity in the Nitration of Fluorobenzene

| Product | Percentage Yield | Reference |

|---|---|---|

| p-Nitrofluorobenzene | ~86-90% | researchgate.net |

| o-Nitrofluorobenzene | ~13% | |

| m-Nitrofluorobenzene | Trace |

Nucleophilic Substitution Reactions

While aromatic rings are typically electron-rich and react with electrophiles, Nucleophilic Aromatic Substitution (SNAr) can occur under specific conditions. This reaction involves a nucleophile displacing a leaving group on the aromatic ring. wikipedia.org For SNAr to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.org

In the context of fluoroarenes, the fluorine atom can serve as an excellent leaving group. This is somewhat counterintuitive given the strength of the C-F bond. However, the rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the ring. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

For unactivated fluoroarenes like this compound, which lack strong electron-withdrawing groups, traditional SNAr reactions are challenging. However, recent advances have shown that such reactions can be achieved using organic photoredox catalysis. nih.govresearchgate.netacs.orgsigmaaldrich.comnih.gov This method involves the formation of a cation radical from the fluoroarene, which significantly lowers the energy barrier for nucleophilic attack. researchgate.netnih.gov This allows for the defluorination and substitution with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. nih.govacs.orgnih.gov

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the aromatic ring or the benzyl group.

Oxidation: The benzylic methylene (B1212753) group (-CH₂-) is susceptible to oxidation to a carbonyl group. Various oxidizing agents can achieve this transformation. For instance, benzyl halides can be oxidized to the corresponding aldehydes or ketones using reagents like sodium nitrate (B79036) in acetic acid. rjpn.org While direct oxidation of this compound is not widely reported, analogous transformations on similar structures suggest this pathway is feasible. rjpn.org The fluorinated aromatic ring itself is generally resistant to oxidation unless under harsh conditions. researchgate.net Atmospheric oxidation, for example, is typically initiated by hydroxyl radicals. rsc.org

Reduction: The aromatic ring of this compound can be reduced under various conditions.

Catalytic Hydrogenation: This method typically employs a metal catalyst (e.g., Pd, Pt, Ni) and hydrogen gas. google.com Depending on the catalyst and conditions, either the aromatic ring can be saturated to a cyclohexane (B81311) ring, or hydrogenolysis of the benzyl group can occur. organicchemistrydata.org In some cases, selective C-N bond cleavage in benzanilide (B160483) derivatives has been observed without hydrogenation of the aromatic ring, highlighting the potential for chemoselective reductions. unizar.es

Birch Reduction: This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source to reduce aromatic rings to 1,4-cyclohexadienes. wikipedia.org For substituted benzenes, the regioselectivity of the reduction is influenced by the electronic nature of the substituents. masterorganicchemistry.com Studies on di- and trifluorobenzenes have shown that a competition exists between the Birch reduction of the ring and the abstraction of the fluorine atom. rsc.org While fluorine abstraction is often more exothermic, Birch reduction can be the dominant pathway. rsc.org Modern modifications of the Birch reduction have replaced liquid ammonia with less hazardous solvents like tetrahydrofuran, making the reaction more accessible. acs.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the functionalization of aromatic compounds, including those containing fluorine. Palladium-catalyzed reactions are particularly prominent in this area.

Palladium-catalyzed C-H activation has emerged as a step-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. In the context of fluoroarenes, the C-H bonds of the fluorinated ring can be targeted for functionalization.

Direct arylation of fluoroarenes with aryl halides or boronic acids is a key example. researchgate.netacs.org The regioselectivity of these reactions is often controlled by a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst interacts with a specific C-H bond. While specific studies on this compound are limited, research on related systems provides valuable insights. For example, the palladium-catalyzed direct arylation of 1-benzyl-1,2,3-triazole with aryl bromides has been demonstrated to proceed efficiently. rsc.org Furthermore, palladium-catalyzed benzylic C-H arylation of azaarylmethylamines with aryl halides shows that C-H bonds adjacent to nitrogen and an aromatic ring can be selectively functionalized. nih.gov These examples underscore the potential for developing selective C-H activation protocols for complex molecules like this compound, likely targeting the activated C-H bonds ortho to the directing fluorine atom.

Mechanistic Investigations of Domino and Cascade Reactions

Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient strategy for the construction of complex molecular architectures. mdpi.comacs.org The structure of this compound, with its multiple reactive sites, makes it a potential candidate for such transformations, particularly those initiated by a C-H activation event.

A hypothetical domino reaction involving this compound could be initiated by a ruthenium-catalyzed C-H activation at the benzylic position, followed by an intramolecular cyclization. For example, if the arylating agent in a ruthenium-catalyzed arylation contains a suitably positioned functional group, a subsequent intramolecular reaction could lead to the formation of a new ring system. nih.gov

Mechanistic investigations into related cascade processes often reveal the involvement of multiple catalytic cycles. rsc.org For instance, a process could begin with a ruthenium-catalyzed C-H alkenylation at the benzylic position. The resulting intermediate could then undergo a subsequent intramolecular C-H functionalization on one of the aromatic rings, leading to a polycyclic product. nih.gov The regioselectivity of such a cascade would be highly dependent on the catalyst, ligands, and the electronic and steric properties of the substrate.

Computational studies on similar domino reactions have highlighted the importance of intermediate palladacycles in palladium-catalyzed systems, and analogous ruthenacycles would be key in ruthenium-catalyzed processes. nih.gov The relative energies of the transition states for the competing pathways, such as β-hydride elimination versus subsequent C-H activation, would determine the final product distribution. rsc.org

While the direct participation of this compound in complex domino or cascade reactions is yet to be extensively reported, the fundamental principles of C-H activation chemistry suggest a rich potential for such transformations. Future research in this area could unlock novel synthetic pathways to complex molecules derived from this versatile building block.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the connectivity and chemical environment of atoms. For 1-Benzyl-3-fluorobenzene, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the two aromatic rings and the methylene (B1212753) bridge. The five protons of the unsubstituted phenyl ring typically appear as a complex multiplet. The four protons on the substituted fluorophenyl ring will exhibit more complex splitting patterns due to coupling with the adjacent fluorine atom. The two protons of the methylene group (-CH₂-) are expected to appear as a singlet, as they lack adjacent protons to couple with.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Phenyl H (5H) | ~7.20-7.40 | Multiplet |

| Fluorophenyl H (4H) | ~6.80-7.30 | Multiplet |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for each unique carbon atom. The carbon atom bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the substitution pattern.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Coupling |

|---|---|---|

| Methylene C (-CH₂) | ~41 | None |

| Phenyl C (unsubstituted) | ~126-141 | None |

| Fluorophenyl C (substituted) | ~113-164 | C-F coupling |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org The chemical shift of the fluorine atom in this compound is influenced by the electronic environment of the aromatic ring. azom.com For monofluorobenzene, the chemical shift is approximately -113.15 ppm relative to CFCl₃. colorado.edu The presence of the benzyl (B1604629) group at the meta position would be expected to cause a slight shift in this value. The spectrum for this compound would show a single resonance, likely a multiplet, due to coupling with the neighboring aromatic protons.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a spectroscopic technique used exclusively for the analysis of compounds containing phosphorus. As the chemical structure of this compound does not include any phosphorus atoms, ³¹P NMR spectroscopy is not an applicable method for its characterization.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to display characteristic absorption bands for aromatic C-H stretching, aromatic C=C stretching, C-F stretching, and CH₂ group vibrations. The analysis of fluorobenzene (B45895) provides a reference for the C-F bond vibrations. irphouse.com

Expected IR/FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H (CH₂) | 2850-2960 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-F | 1100-1300 | Stretching |

Note: These are general ranges and the exact peak positions can vary.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₁F), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

The fragmentation pattern would likely involve the cleavage of the bond between the methylene group and the fluorinated phenyl ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the benzyl fragment, which is a common fragmentation pathway for benzyl-substituted compounds. Another significant fragment would correspond to the fluorobenzyl cation or the fluorophenyl radical. The mass spectrum of the related compound 1-(chloromethyl)-3-fluorobenzene shows a base peak corresponding to the fluorobenzyl cation. nist.gov A similar pattern would be anticipated for this compound.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (expected) | Identity |

|---|---|---|

| [C₁₃H₁₁F]⁺ | 186 | Molecular Ion |

| [C₇H₇]⁺ | 91 | Tropylium ion (Benzyl cation) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

No detailed research findings or data tables from Liquid Chromatography-Mass Spectrometry (LC-MS) analyses specifically for this compound were located. Information regarding its retention time, fragmentation patterns, or specific analytical methods developed for its separation and detection using LC-MS is not available in the public domain based on the conducted searches.

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass of this compound and confirm its elemental composition with high accuracy, could not be found. Consequently, no data tables detailing precise mass measurements or fragmentation analysis for this compound are available.

X-ray Diffraction (XRD) for Solid-State Structure Determination

There is no evidence of a published X-ray Diffraction (XRD) study for this compound in the solid state. This analytical technique is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The absence of this data means that the subsequent detailed structural analyses are also unavailable.

Molecular and Crystal Structure Analysis

As no XRD study has been found, the molecular and crystal structure of this compound remains undetermined. Therefore, critical information such as its crystal system, space group, unit cell dimensions, and atomic coordinates cannot be provided. No data tables of crystallographic parameters are available.

Hydrogen-Bonding Geometry Analysis

Without a determined crystal structure, an analysis of intermolecular interactions, including hydrogen-bonding geometry, is not possible. There are no published data or tables detailing hydrogen bond donors, acceptors, distances, or angles for this compound.

Dihedral Angle and Conformational Studies

Conformational studies based on experimental XRD data, including the measurement of dihedral angles between the phenyl rings, cannot be performed. Such data is crucial for understanding the molecule's preferred spatial orientation. No experimental data or tables on the dihedral angles of this compound are available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A specific Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound was not found in the reviewed literature. Therefore, data regarding its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients (ε), which provide insights into its electronic transitions, are not available.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgd-nb.infoarxiv.org It is a widely used tool for predicting a variety of molecular properties with a favorable balance between accuracy and computational cost. d-nb.info DFT calculations for 1-Benzyl-3-fluorobenzene would involve the use of various functionals, such as B3LYP, PBE0, or M06-2X, in combination with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model its behavior. nih.gov

Geometry Optimization and Molecular Structures

A fundamental step in any computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. researchgate.netyoutube.com This process determines the most stable three-dimensional structure of this compound. The optimization algorithm adjusts atomic positions to minimize the forces acting on them, resulting in a stable conformation. arxiv.org The output of this calculation provides key structural parameters.

Table 1: Predicted Geometrical Parameters from a Typical DFT Optimization (Note: This table is illustrative of expected data from a DFT calculation and is not based on published results for this compound.)

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-H, C-F) | --- |

| Bond Angles (°) | Angles formed by three consecutive bonded atoms (e.g., C-C-C) | --- |

These parameters for both the fluorophenyl and benzyl (B1604629) rings would be determined, along with the geometry of the methylene (B1212753) bridge connecting them. The results would be compared with experimental data if available, for example from X-ray diffraction studies, to validate the chosen computational method.

Vibrational Frequencies and Spectroscopic Predictions

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the normal modes of vibration for the molecule. The results are crucial for:

Confirming a true minimum: A stable, optimized structure will have no imaginary frequencies. youtube.com

Predicting spectroscopic data: The calculated frequencies can be directly compared to experimental infrared (IR) and Raman spectra to help assign observed spectral bands to specific molecular vibrations, such as C-F stretching, aromatic C-H bending, or ring deformation modes. nih.govnih.gov

DFT methods, such as B3LYP, have been shown to provide vibrational frequencies that correlate well with experimental values for related aromatic compounds. nih.gov

Transition State Analysis and Reaction Coordinate Optimization

For studying chemical reactions involving this compound, DFT can be used to locate the transition state (TS)—the highest energy point along the reaction pathway. youtube.com Transition state analysis is essential for understanding reaction kinetics and mechanisms. The process involves:

Identifying a reaction coordinate: This coordinate represents the progress of the reaction, such as the breaking or forming of a specific bond. utwente.nl

Optimizing the transition state structure: Specialized algorithms are used to find the saddle point on the potential energy surface corresponding to the TS. youtube.com

Frequency calculation: A transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. utwente.nl

This analysis would allow for the calculation of activation barriers, providing insight into the feasibility and rate of a proposed chemical transformation. aps.org

Solvent Effects in Computational Models

Chemical reactions are often carried out in a solvent, which can significantly influence molecular properties and reaction rates. ucsb.edu Computational models can account for these effects using two main approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a common example. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. ucsb.edu

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but can model specific solute-solvent interactions, like hydrogen bonding. nih.gov

For this compound, an implicit model would likely be sufficient to study how its dipole moment and electronic structure are perturbed in different solvent environments.

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. nih.gov

HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack. researchgate.net

LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density indicate sites prone to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and generally more chemically reactive. nih.govresearchgate.net For this compound, the analysis would reveal how the electron-withdrawing fluorine atom and the benzyl group influence the energy and spatial distribution of these frontier orbitals. researchgate.net

Table 2: Representative Data from HOMO-LUMO Analysis (Note: This table is illustrative of expected data from a DFT calculation and is not based on published results for this compound.)

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | --- |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | --- |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the electronic absorption spectra of molecules. By simulating the excitation of electrons from occupied to unoccupied orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). A TD-DFT study of this compound would elucidate its photophysical properties, which are essential for applications in materials science and photochemistry. Despite the widespread use of TD-DFT, specific reports on the electronic excitation energies and UV-Vis spectrum of this compound are not available in the surveyed literature.

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field. For this compound, the presence of a fluorine atom introduces asymmetry and can influence the charge distribution, potentially leading to NLO activity. Calculations would involve optimizing the molecular geometry and then computing the hyperpolarizability. To date, there is a lack of published research focusing on the theoretical NLO properties of this compound.

Molecular Dynamics and Docking Studies for Investigating Molecular Interactions

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the interactions between a small molecule and a biological macromolecule, such as a protein or DNA. These methods are instrumental in drug discovery and design. A molecular docking study of this compound would involve predicting its binding affinity and orientation within the active site of a target receptor. This would be followed by MD simulations to assess the stability of the ligand-receptor complex over time. Such studies could reveal its potential as a bioactive agent. However, the scientific literature does not currently contain specific molecular docking or dynamics studies featuring this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The structure of 1-Benzyl-3-fluorobenzene makes it a versatile intermediate in organic synthesis. The presence of two aromatic rings and a reactive methylene (B1212753) bridge, combined with the electronic influence of the fluorine substituent, allows for a variety of chemical transformations.

Construction of Complex Organic Scaffolds

The diphenylmethane (B89790) core of this compound serves as a foundational scaffold for the synthesis of more complex organic structures. The reactivity of the benzylic C-H bond allows for functionalization, leading to a diverse range of derivatives. wikipedia.org The fluorine atom, with its high electronegativity, influences the electron density of the adjacent aromatic ring, thereby directing further electrophilic aromatic substitution reactions. acs.org This directing effect, although sometimes complex due to the interplay of inductive and resonance effects, can be harnessed to achieve regioselective synthesis of polysubstituted aromatic compounds.

The general reactivity of diphenylmethane and its derivatives provides a basis for understanding the synthetic utility of this compound. For instance, the methylene group can be deprotonated to form a carbanion, which can then be alkylated to introduce additional substituents. wikipedia.org This methodology is crucial for building intricate molecular frameworks that are often found in medicinally relevant compounds and other functional organic molecules. The synthesis of multi-substituted diphenylmethane skeletons is a key strategy for creating steroid mimetics and other biologically active molecules.

Table 1: Comparison of Bond Dissociation Energies (BDEs)

| Compound | Bond | BDE (kcal/mol) |

|---|---|---|

| Propane | (CH₃)₂CH–H | 98.6 |

| Toluene | C₆H₅CH₂–H | 89.7 |

| Diphenylmethane | (C₆H₅)₂CH–H | 82 |

This table illustrates the relative ease of hydrogen abstraction from the methylene bridge in diphenylmethane compared to other hydrocarbons, a property shared by this compound. wikipedia.org

Precursors for Fluorinated Aromatics and Polymers

Fluorinated aromatic compounds are of significant interest due to their unique properties, including enhanced thermal stability, chemical resistance, and altered electronic characteristics. nih.gov this compound can serve as a precursor for a variety of other fluorinated aromatic molecules through functional group interconversions or by participating in coupling reactions. The fluorine atom is generally stable, allowing for chemical modifications at other positions of the molecule without its loss.

In the realm of polymer chemistry, fluorinated monomers are used to synthesize polymers with specialized properties. While direct polymerization of this compound has not been extensively reported, its structural motifs are found in various high-performance polymers. For instance, fluorinated polyurethanes and polyimides exhibit excellent thermal and chemical stability. nih.govresearchgate.net The introduction of fluorine can also lead to polymers with low surface energy and specific optical properties. The principles of synthesizing fluorinated polymers often involve the polymerization of monomers containing C-F bonds, a role for which this compound or its derivatives could be suitable candidates.

Materials Science Research Applications

The unique combination of a flexible diphenylmethane structure and the electronic properties imparted by the fluorine atom makes this compound an interesting candidate for research in materials science.

Development of Polymers with Tailored Properties

The incorporation of fluorine into polymers is a well-established strategy for tailoring their properties. Fluorinated polymers often exhibit high thermal stability, chemical inertness, and low dielectric constants. ambeed.com While specific research on polymers derived directly from this compound is limited, the broader class of fluorinated poly(benzyl ether)s has been synthesized and characterized. These studies provide insights into how the inclusion of fluorinated benzyl (B1604629) moieties can influence polymer architecture and properties. The difference in polymer architecture (linear versus hyperbranched) in these systems, however, does not always lead to significant discrepancies in their spectroscopic or solution behavior at lower molecular weights.

Design of Non-linear Optical Materials

Non-linear optical (NLO) materials are essential for a range of photonic applications, including frequency conversion and optical switching. The second-order hyperpolarizability of organic molecules is a key parameter for their NLO response. While there is no specific data on the hyperpolarizability of this compound, studies on fluorobenzenes have shown that fluorination can influence NLO properties. It has been observed that the average second-order hyperpolarizability values of fluorobenzenes tend to decrease with an increasing number of fluorine atoms. This suggests that while fluorination can be a tool to fine-tune electronic properties, it may not always enhance third-order NLO responses. wikipedia.org

However, the introduction of fluorine can trigger second-harmonic generation (SHG) in certain crystal structures by inducing a noncentrosymmetric arrangement. acs.org The design of NLO materials often involves creating molecules with a significant charge asymmetry. The interplay of the electron-donating and -withdrawing characteristics of substituents on an aromatic ring is crucial. In this compound, the fluorine atom acts as an electron-withdrawing group via the inductive effect and a weak electron-donating group through resonance. This electronic modulation could be exploited in the design of novel NLO materials.

Table 2: Second-Order Hyperpolarizability of Benzene (B151609) and Fluorobenzene (B45895)

| Compound | Second-Order Hyperpolarizability (γ) |

|---|---|

| Benzene | 1.00 (relative value) |

| Fluorobenzene | ~0.83 (relative value) |

This table provides a general comparison of the effect of single fluorine substitution on the second-order hyperpolarizability of benzene, as reported in computational studies. wikipedia.org

Incorporation into Electronic Materials

Fluorinated organic compounds are increasingly used in the development of electronic materials, particularly for organic semiconductors. The introduction of fluorine atoms can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of a molecule. pharmaguideline.com This can facilitate electron injection and improve the stability of the material against oxidation. Fluorinated compounds are therefore promising candidates for n-type and ambipolar organic field-effect transistors (OFETs).

Structure Reactivity and Structure Property Relationship Studies

Impact of Fluorine Position and Substituent Effects on Reactivity

The fluorine atom at the meta-position (C3) of the benzene (B151609) ring profoundly influences the reactivity of 1-benzyl-3-fluorobenzene, primarily through its electronic effects. Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.

Simultaneously, fluorine can donate electron density back to the ring via its lone pairs through the resonance effect (+R or +M effect). However, for a substituent at the meta position, the resonance effect does not extend to the ortho and para positions relative to it, and its influence is significantly diminished compared to when it is in the ortho or para position. Therefore, the reactivity of the fluorinated ring in this compound is dominated by the deactivating inductive effect of the fluorine atom.

In contrast, the benzyl (B1604629) group is an activating substituent. It is an ortho, para-director for electrophilic aromatic substitution on the ring to which it is attached. When considering the entire molecule, the two rings compete for electrophiles. The unsubstituted phenyl ring of the benzyl group is more reactive towards EAS than the fluorine-substituted ring. Within the fluorinated ring, the benzyl group activates the positions ortho and para to itself (C2, C4, C6), while the fluorine atom deactivates the entire ring. The net effect is a complex reactivity pattern where electrophilic attack is generally disfavored on the fluorinated ring, but if it does occur, the directing effects of both the benzyl group and the fluorine atom must be considered.

The reactivity of fluorobenzene (B45895) itself in EAS reactions is considered anomalous. While it is less reactive than benzene, substitution at its para position can be faster than at a single position on benzene. researchgate.netacs.org This is attributed to the ability of the fluorine's resonance effect to strongly stabilize the arenium ion intermediate when the attack is at the para position. researchgate.net In this compound, this specific para-stabilization by fluorine is not possible for incoming electrophiles relative to the fluorine atom.

Comparative Analysis with Structurally Similar Compounds

To better understand the properties of this compound, it is useful to compare it with its isomers and analogues where the fluorine atom is either repositioned or replaced by other halogens.

The position of the fluorine atom on the benzyl-substituted ring has a critical impact on the molecule's reactivity. A comparison between the meta- (this compound) and para- (1-benzyl-4-fluorobenzene) isomers highlights the importance of the resonance effect.

In the para-isomer, 1-benzyl-4-fluorobenzene (B1297707), the fluorine atom is positioned to exert its maximum resonance effect, which can partially counteract its strong inductive effect. This +R effect is particularly effective at stabilizing positive charges that develop at the ortho and para positions during electrophilic aromatic substitution. Consequently, the ring in 1-benzyl-4-fluorobenzene is more activated towards EAS at the positions ortho to the benzyl group (C2 and C6) compared to the ring in the meta-isomer. Studies on other fluorinated aromatic compounds have shown that a fluorine atom in the para position can lead to exceptionally high reactivity in certain reactions due to its ability to stabilize a positive charge at the opposite position. researchgate.net

| Property | This compound | 1-Benzyl-4-fluorobenzene |

|---|---|---|

| Synonym | m-Fluorodiphenylmethane | p-Fluorodiphenylmethane |

| Fluorine Position | meta | para |

| Dominant Electronic Effect of Fluorine | Strong inductive (-I) withdrawal | Strong inductive (-I) withdrawal, partially offset by resonance (+R) donation |

| Predicted Reactivity towards EAS | Lower | Higher |

| Molecular Formula | C13H11F | C13H11F appchemical.com |

| Molecular Weight | 186.23 g/mol | 186.23 g/mol appchemical.com |

Replacing fluorine with other halogens, such as chlorine or bromine, alters the balance between inductive and resonance effects, as well as steric factors. The electronegativity and, therefore, the inductive electron-withdrawing strength decrease down the group: F > Cl > Br. Conversely, the size of the halogen atom increases: F < Cl < Br.

All halogens are deactivating in electrophilic aromatic substitution. The C-X bond strength decreases from C-F to C-Br, which can influence reactions involving the cleavage of this bond. For instance, in nucleophilic substitution reactions on the benzyl portion of the molecule, the nature of the halogen on the other ring primarily exerts an electronic influence. However, if considering the reactivity of the C-X bond itself (e.g., in metal-halogen exchange), the C-Br and C-Cl bonds are significantly more reactive than the C-F bond. For example, aryl bromides and chlorides are common substrates for forming Grignard reagents or participating in palladium-catalyzed coupling reactions, whereas aryl fluorides are much less reactive. wikipedia.org

| Property | This compound | 1-Benzyl-3-chlorobenzene | 1-Benzyl-3-bromobenzene |

|---|---|---|---|

| Molecular Formula | C13H11F | C13H11Cl nih.gov | C13H11Br nih.gov |

| Molecular Weight | 186.23 g/mol | 202.68 g/mol nih.gov | 247.13 g/mol nih.gov |

| Halogen Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 |

| Inductive Effect (-I) | Strongest | Intermediate | Weakest |

| Predicted Ring Deactivation (EAS) | Strongest | Intermediate | Weakest |

| C(aryl)-X Bond Energy (approx. kJ/mol) | ~540 | ~400 | ~340 |

Conformational Analysis and Steric Effects

This compound is a flexible molecule due to the rotation possible around the single bond connecting the methylene (B1212753) bridge and the fluorinated phenyl ring. The three-dimensional structure and preferred conformation are dictated by the need to minimize steric repulsion between the two aromatic rings.

Computational and experimental studies on analogous benzylic compounds suggest that the most stable conformation is one where the two phenyl rings are not coplanar. nih.gov Specifically, for compounds with a C6H5CH2X structure, the plane of the C-C-C-X bond is often perpendicular to the plane of the benzene ring. nih.gov This arrangement minimizes the steric hindrance between the ortho-hydrogens of the unsubstituted ring and the substituents on the second ring. In this compound, this would correspond to a conformation where the dihedral angle between the plane of the fluorinated ring and the C(aryl)-CH2-C(aryl) plane is approximately 90°.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis

The efficient synthesis of 1-benzyl-3-fluorobenzene and its analogues remains a cornerstone of its continued application. Future research will likely focus on the development of more sustainable and efficient catalytic systems. While traditional methods like Friedel-Crafts reactions have been employed, modern synthetic chemistry is moving towards greener and more atom-economical approaches.

One promising area is the advancement of palladium-catalyzed cross-coupling reactions. acs.orgacs.orgorganic-chemistry.org Innovations in ligand design for palladium catalysts are expected to enable the coupling of a wider range of substrates under milder reaction conditions, with lower catalyst loadings and in more environmentally benign solvent systems. For instance, the development of catalysts that can directly activate C-H bonds would circumvent the need for pre-functionalized starting materials, thereby streamlining the synthetic process.

Furthermore, the exploration of catalysts based on more abundant and less toxic metals, such as nickel and copper, is a growing trend. researchgate.net These first-row transition metals offer a cost-effective and sustainable alternative to precious metals like palladium. The development of robust nickel or copper catalytic systems for the synthesis of diarylmethanes, including this compound, would represent a significant step forward.

| Catalyst System | Key Features | Potential Advantages |

| Advanced Palladium Catalysts | Novel ligand designs, C-H activation capabilities | Milder reaction conditions, broader substrate scope, increased efficiency |

| Earth-Abundant Metal Catalysts (e.g., Ni, Cu) | Cost-effective, lower toxicity | Improved sustainability, reduced environmental impact |

| Heterogeneous Catalysts | Recyclable, easy separation | Simplified purification, continuous flow applications |

| Photocatalysis | Visible-light mediated | Energy-efficient, novel reaction pathways |

Exploration of New Reaction Pathways and Transformations

Beyond its synthesis, the reactivity of this compound itself presents a fertile ground for investigation. The presence of the fluorine atom significantly influences the electronic properties of the aromatic ring, creating opportunities for selective transformations that are not possible with its non-fluorinated counterpart.

Future research will likely delve deeper into the selective activation of the C-F bond. nih.gov While historically considered relatively inert, recent advancements have shown that C-F bonds can be functionalized under specific catalytic conditions. This opens up avenues for the late-stage diversification of this compound derivatives, allowing for the introduction of a wide array of functional groups.

Moreover, the unique electronic nature of the fluorinated ring can be exploited in electrophilic aromatic substitution reactions. researchgate.netacs.org The fluorine atom acts as a moderate ortho-, para-director, and its influence on the regioselectivity of various reactions warrants further systematic study. Understanding and controlling these substitution patterns will be crucial for the rational design of complex molecules based on the this compound scaffold.

Advanced Computational Modeling for Predictive Chemistry

The increasing power of computational chemistry provides an invaluable tool for accelerating research on this compound. Advanced computational modeling can be employed to predict a wide range of properties and behaviors, from reaction mechanisms to the photophysical characteristics of its derivatives.

Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate the intricate details of catalytic cycles for the synthesis of this compound. nih.govacs.org These calculations can help in the rational design of more efficient catalysts by providing insights into transition state energies and reaction barriers. Furthermore, computational studies can predict the conformational preferences, molecular electrostatic potential, and dipole moments of this compound and its derivatives, which are crucial for understanding their interactions with biological targets or their self-assembly in materials. nih.govemerginginvestigators.org

In silico screening of virtual libraries of this compound derivatives can also be used to identify promising candidates for specific applications, such as chemical biology probes or functional materials, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics, interactions with biological macromolecules |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives |

| In Silico Screening | Identification of lead compounds for drug discovery or materials science |

Design of Next-Generation Chemical Biology Probes

The introduction of fluorine into organic molecules can significantly enhance their metabolic stability and binding affinity to biological targets. nih.govtandfonline.combohrium.comchemxyne.comacs.org This makes the this compound scaffold an attractive starting point for the design of novel chemical biology probes.

Future research in this area will focus on the development of fluorescent probes for imaging biological processes in living cells. nih.goved.ac.uknih.govresearchgate.net By strategically functionalizing the this compound core with fluorophores and recognition elements, it is possible to create probes that can selectively report on the presence of specific enzymes, metal ions, or other biomolecules. The fluorine atom can also be used to fine-tune the photophysical properties of these probes, such as their quantum yield and photostability.

Furthermore, the use of the radioactive isotope ¹⁸F would enable the development of positron emission tomography (PET) imaging agents based on the this compound structure. chemxyne.com These radiotracers could be used for the non-invasive diagnosis and monitoring of diseases.

Innovation in Functional Materials Derived from this compound Scaffolds

The unique electronic and physical properties imparted by the fluorine atom also make this compound a promising building block for the creation of novel functional materials. The diarylmethane core provides a robust and versatile framework that can be readily modified to tune the material's properties. nih.gov

One area of emerging interest is the development of organic electronic materials. The incorporation of fluorine can influence the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govacs.org Derivatives of this compound could be designed to exhibit specific charge transport properties, making them suitable for use as active components in these devices.

Additionally, the introduction of fluorine can enhance the thermal and chemical stability of polymers. The incorporation of this compound-based monomers into polymer chains could lead to the development of high-performance materials with improved resistance to degradation, suitable for demanding applications in aerospace and electronics.

Q & A

Q. What are the common synthetic routes for 1-Benzyl-3-fluorobenzene, and what key parameters influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts benzylation or cross-coupling reactions (e.g., Suzuki-Miyaura). Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .

- Solvent system : Use toluene/water mixtures to stabilize intermediates .

- Temperature : Reactions often proceed at 80–100°C under inert atmospheres to prevent decomposition .

- Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer :

- ¹⁹F NMR : Fluorine chemical shifts between -110 to -120 ppm confirm meta-substitution .

- ¹H NMR : Aromatic protons show coupling patterns (e.g., doublets for para-substituted benzyl groups) .

- HRMS : Molecular ion peaks (e.g., m/z 200.1) validate the molecular formula C₁₃H₁₁F .

- IR Spectroscopy : Absorbance at ~1500 cm⁻¹ indicates C-F stretching .

| Technique | Critical Marker | Reference |

|---|---|---|

| ¹⁹F NMR | δ = -115 ppm (meta-F) | |

| HRMS | m/z 200.1 (C₁₃H₁₁F) |

Q. What safety protocols are recommended when handling fluorinated aromatic compounds like this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Emergency Measures : For skin contact, wash with soap/water; consult SDS and medical professionals .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling conditions for introducing benzyl groups to fluorinated aromatic rings?

- Methodological Answer :

- Ligand Screening : Bulky ligands (e.g., SPhos) enhance catalyst stability .

- Base Selection : K₂CO₃ in biphasic solvents improves coupling efficiency .

- Microwave Assistance : Reduces reaction time from 24h to 2h with comparable yields .

- In Situ Monitoring : TLC (hexane:EtOAc = 4:1) tracks reaction progress .

Q. What strategies resolve discrepancies between computational predictions and experimental NMR data for fluorobenzene derivatives?

- Methodological Answer :

- DFT Calculations : Compare B3LYP/6-31G(d)-predicted shifts with experimental ¹⁹F NMR to identify steric/electronic effects .

- Solvent Effects : Use deuterated solvents consistently; DMSO-d₆ may shift peaks by 1–2 ppm .

- Dynamic Processes : Variable-temperature NMR detects conformational changes (e.g., hindered rotation) .

Q. How does steric hindrance from the benzyl group influence regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Steric Mapping : X-ray crystallography or NOE experiments reveal spatial crowding, directing electrophiles to para positions .

- Computational Modeling : DFT simulations show reduced electron density at meta-positions due to benzyl bulk .

- Experimental Validation : Nitration with HNO₃/H₂SO₄ yields para-nitro derivatives predominantly (>80%) .

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.